molecular formula C8H8O2Se B14315534 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) CAS No. 113495-22-0

1,1'-(Selenophene-2,4-diyl)di(ethan-1-one)

Cat. No.: B14315534
CAS No.: 113495-22-0
M. Wt: 215.12 g/mol
InChI Key: BPHHVRLZCZHWAP-UHFFFAOYSA-N
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Description

1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) is an organic compound that features a selenophene ring substituted at the 2 and 4 positions with ethanone groups. Selenophene is a selenium analog of furan and thiophene, containing a five-membered ring with four carbon atoms and one selenium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing selenophene involves the reaction of selenium with acetylene at high temperatures (around 300°C), yielding selenophene with moderate efficiency . Subsequent functionalization of the selenophene ring can be achieved through electrophilic substitution reactions, which are facilitated by the aromatic nature of the ring .

Industrial Production Methods

Industrial production methods for 1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) would likely involve scalable versions of the laboratory synthesis techniques. This could include the use of continuous flow reactors to maintain high temperatures and control reaction conditions more precisely. Additionally, the use of catalysts and optimized reaction conditions would be essential to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophene ring yields selenophene 1,1-dioxide, while reduction of the ethanone groups can produce corresponding alcohols.

Mechanism of Action

The mechanism of action of 1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the selenophene ring can participate in redox reactions, influencing oxidative stress and cellular signaling pathways . Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Selenophene-2,4-diyl)di(ethan-1-one) is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and tellurium analogs.

Properties

CAS No.

113495-22-0

Molecular Formula

C8H8O2Se

Molecular Weight

215.12 g/mol

IUPAC Name

1-(4-acetylselenophen-2-yl)ethanone

InChI

InChI=1S/C8H8O2Se/c1-5(9)7-3-8(6(2)10)11-4-7/h3-4H,1-2H3

InChI Key

BPHHVRLZCZHWAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C[Se]1)C(=O)C

Origin of Product

United States

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